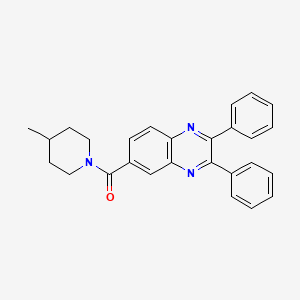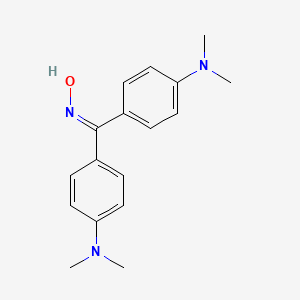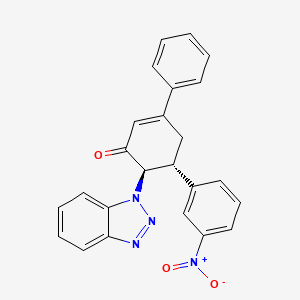methanone](/img/structure/B11543811.png)
[5-(3-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ブロモフェニル)-5-ヒドロキシ-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イルメタノン: は、ブロモフェニル、ヒドロキシ、トリフルオロメチル基が置換されたピラゾール環を特徴とする複雑な有機化合物です。
準備方法
合成ルートと反応条件
5-(3-ブロモフェニル)-5-ヒドロキシ-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イルメタノンの合成には、一般的に複数の手順が必要です。一般的な方法には、3-ブロモベンズアルデヒドとトリフルオロメチルヒドラジンを反応させて中間体ヒドラゾンを形成することが含まれます。この中間体は、塩基性条件下でフェニルアセチルクロリドと環化反応を起こし、目的のピラゾール誘導体を得ます。
工業生産方法
この化合物の工業生産には、収率と純度を最大化するように最適化された反応条件が用いられる場合があります。これには、高純度試薬の使用、温度と圧力の制御された条件、再結晶やクロマトグラフィーなどの高度な精製技術が含まれます。
化学反応の分析
反応の種類
酸化: 化合物中のヒドロキシ基は、酸化されて対応するケトンを形成することができます。
還元: ブロモフェニル基は、適切な条件下でフェニル基に還元することができます。
置換: ブロモフェニル基の臭素原子は、求核置換反応によって、アミンやチオールなどのさまざまな求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や、パラジウム触媒の存在下での水素ガス (H₂) などの還元剤。
置換: アジ化ナトリウム (NaN₃) やチオ尿素 (NH₂CSNH₂) などの求核剤は、塩基性条件下で用いることができます。
主な生成物
酸化: ケトン誘導体の生成。
還元: フェニル置換ピラゾールの生成。
置換: 使用した求核剤に応じて、さまざまな置換ピラゾール誘導体の生成。
科学研究の応用
化学
この化合物は、有機合成、特に潜在的な生物活性を持つ新しい複素環化合物の開発におけるビルディングブロックとして使用されます。
生物学
生物学的研究では、特にさまざまな生物学的標的との相互作用における薬剤フォアとして、その可能性が研究されています。
医学
この化合物のユニークな構造は、特に腫瘍学や神経学の分野で、新しい治療薬の開発候補となっています。
産業
産業セクターでは、高度な材料の合成に使用され、特殊化学品の生産の前駆体となっています。
科学的研究の応用
1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
5-(3-ブロモフェニル)-5-ヒドロキシ-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イルメタノンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、これらの標的への結合親和性を高め、ブロモフェニル基とヒドロキシ基は、全体的な安定性と反応性に貢献します。この化合物は、特定の経路を阻害または活性化し、観測される生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 4-(3-ブロモフェニル)-5-ヒドロキシ-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル](フェニル)メタノン
- 5-(4-ブロモフェニル)-5-ヒドロキシ-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イルメタノン)
独自性
5-(3-ブロモフェニル)-5-ヒドロキシ-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イルメタノンにおけるブロモフェニル、ヒドロキシ、トリフルオロメチル基のユニークな組み合わせにより、独特の化学的および生物学的特性がもたらされます。類似の化合物と比較して、安定性、反応性、特定の分子標的への結合親和性が向上している可能性があり、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds, such as:
1-BENZOYL-5-(3-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.
1-BENZOYL-5-(3-FLUOROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a fluorophenyl group, which may affect its reactivity and biological activity.
1-BENZOYL-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound has a methoxyphenyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of 1-BENZOYL-5-(3-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H12BrF3N2O2 |
|---|---|
分子量 |
413.2 g/mol |
IUPAC名 |
[5-(3-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H12BrF3N2O2/c18-13-8-4-7-12(9-13)16(25)10-14(17(19,20)21)22-23(16)15(24)11-5-2-1-3-6-11/h1-9,25H,10H2 |
InChIキー |
YETRPICKZDNOMW-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1(C2=CC(=CC=C2)Br)O)C(=O)C3=CC=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543732.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11543736.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11543744.png)
![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol](/img/structure/B11543749.png)
![1-[3'-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11543750.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)



![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)

![2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543792.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543803.png)
